molecular formula C18H14ClNO2 B1420590 2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-39-6

2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420590
CAS RN: 1160254-39-6
M. Wt: 311.8 g/mol
InChI Key: XDOOJHZFPIKVHF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride, also known as 2-MPMQ-4-Cl, is an organic compound used as a reagent in organic synthesis. It is a versatile and useful reagent that can be used in a variety of laboratory experiments and research applications. It has a wide range of applications in the synthesis of organic compounds and in the development of new drugs. It is also used in the study of biochemical and physiological effects of compounds and in the development of new therapeutic agents.

Scientific Research Applications

Synthesis of Tertiary Phosphines

This compound is utilized in the synthesis of tertiary phosphines, which are crucial in the field of organophosphorus chemistry. These phosphines serve as ligands in transition metal catalysis and organocatalysis, inspiring the design of new phosphines with varied structures and properties .

Herbicidal Control Applications

The chloroformate ester derivatives of this compound have been used in the preparation of symmetrical ureas with patented applications for herbicidal control. These are effective against a range of weeds, fungi, and bacteria, showcasing the compound’s potential in agricultural chemistry .

Solvolysis Mechanism Elucidation

In the study of solvolysis, 2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride helps elucidate the mechanisms of reaction. Linear Free Energy Relationships (LFERs) are used to analyze the specific rates of solvolysis, providing insights into the reaction pathways and solvent effects .

Pharmaceutical Formulations

The compound’s derivatives are increasingly used in pharmaceutical formulations. Their utility is enhanced by novel synthetic methodologies, which allow for the creation of complex molecules with potential therapeutic applications .

Organic Synthesis

As a versatile reagent, it is employed in various organic synthesis processes. Its reactivity can be harnessed to create complex organic molecules, which are essential in developing new drugs and materials .

Luminescent Materials

Derivatives of this compound are used in the synthesis of luminescent materials. These materials have applications in creating organic light-emitting diodes (OLEDs) and other lighting technologies .

Catalysis

The compound is involved in the development of catalysts for chemical reactions. These catalysts can increase the efficiency and selectivity of chemical processes, which is vital in industrial chemistry .

Advanced Material Design

It serves as a building block in the design of advanced materials, including polymers and nanomaterials. These materials have diverse applications, ranging from electronics to biotechnology .

properties

IUPAC Name

2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-6-5-8-12-14(18(19)21)10-15(20-17(11)12)13-7-3-4-9-16(13)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOOJHZFPIKVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198611
Record name 2-(2-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-39-6
Record name 2-(2-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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